

# Irtemazole Clinical Trial Discontinuation: A Technical Overview

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## Compound of Interest

Compound Name: **Irtemazole**  
Cat. No.: **B1672188**

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This technical support guide addresses the discontinuation of the clinical trials for **irtemazole**, a compound developed by Janssen LP. While a definitive public statement detailing the precise reasons for the cessation of its development is not available, this document provides a summary of the available information and outlines common factors leading to clinical trial discontinuation for similar compounds.

## Frequently Asked Questions (FAQs)

**Q1:** What was the intended therapeutic area for **irtemazole**?

**A1:** **Irtemazole** was investigated for its potential uricosuric effect, suggesting its development was likely aimed at managing conditions associated with high uric acid levels, such as gout.

**Q2:** Why were the clinical trials for **irtemazole** discontinued?

**A2:** The specific reasons for the discontinuation of **irtemazole**'s clinical development have not been publicly disclosed by Janssen LP. The global development status of **irtemazole** is listed as "Discontinued." It is common in the pharmaceutical industry for clinical trials to be terminated for a variety of reasons that are not always made public.

**Q3:** What are some common reasons for the discontinuation of clinical trials for investigational drugs like **irtemazole**?

A3: Clinical trials can be discontinued for several reasons, including but not limited to:

- Safety Concerns: The emergence of unexpected or severe adverse events (AEs) in trial participants.
- Lack of Efficacy: The investigational drug does not demonstrate the intended therapeutic effect compared to a placebo or the standard of care.
- Strategic Business Decisions: The developing company may shift its research and development focus to other therapeutic areas or more promising drug candidates.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The drug may not be absorbed, distributed, metabolized, or excreted in the body in a way that is conducive to effective and safe treatment.
- Recruitment Challenges: Difficulty in enrolling a sufficient number of eligible participants to conduct a statistically significant study.

## Potential Unobserved Adverse Events in Azole Antifungals

**Iitemazole** belongs to the azole class of compounds. While specific adverse event data for **iitemazole** is not publicly available, it is useful for researchers to be aware of the known class-effects of azole antifungals, as these could have been potential areas of concern during its clinical development.

System Organ Class	Potential Adverse Events Associated with Azole Antifungals
Hepatobiliary	Elevated liver enzymes, hepatotoxicity
Cardiovascular	QTc prolongation, arrhythmias
Endocrine	Adrenal insufficiency, gynecomastia
Gastrointestinal	Nausea, vomiting, diarrhea, abdominal pain
Nervous System	Headache, dizziness, peripheral neuropathy
Dermatological	Rash, pruritus

This table represents general class-effects and not specific data from **irtemazole** clinical trials.

## Experimental Protocols: A General Framework

While the specific protocols for the **irtemazole** clinical trials are not public, a general methodology for a Phase I clinical trial assessing the safety and pharmacokinetics of a new uricosuric agent would typically involve the following:

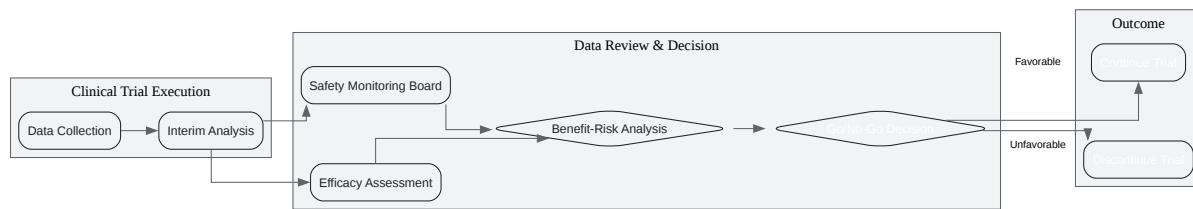
### Phase I Clinical Trial Protocol Outline

- Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.
- Participant Population: Healthy male and/or female volunteers.
- Key Assessments:
  - Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
  - Pharmacokinetics (PK): Collection of blood and urine samples at predefined time points to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t<sub>1/2</sub>).

- Pharmacodynamics (PD): Measurement of serum and urinary uric acid levels to assess the uricosuric effect of the drug.

## Logical Workflow for Clinical Trial Discontinuation Decision

The decision to discontinue a clinical trial is a complex process involving multiple stakeholders and data review points. The following diagram illustrates a generalized logical workflow that could lead to such a decision.



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Caption: Generalized workflow for a clinical trial go/no-go decision.

In conclusion, while the precise reasons for the discontinuation of the **irtemazole** clinical trials remain undisclosed, the decision was likely multifactorial, based on a thorough evaluation of safety, efficacy, and strategic considerations, as is standard practice in the pharmaceutical industry. Researchers working on similar compounds should remain vigilant for potential class-related adverse events and ensure robust monitoring in their clinical development programs.

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